molecular formula C20H16N2O2S B10998674 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol

Cat. No.: B10998674
M. Wt: 348.4 g/mol
InChI Key: BCPPOPVBLJTNTO-UHFFFAOYSA-N
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Description

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is a complex organic compound that features a phenol group substituted with a benzyloxy group and a pyrazolyl-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 4-benzyloxyphenol with 3-(3-thienyl)-1H-pyrazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, while the pyrazolyl-thienyl moiety may interact with hydrophobic pockets in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is unique due to its combination of a phenol group, benzyloxy group, and pyrazolyl-thienyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

4-(Benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features a benzyloxy group, a pyrazole ring, and a thienyl group, which contribute to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. These compounds have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, specific pyrazole derivatives have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases, which are critical in many cancers .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound is attributed to its ability to modulate the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes. Studies have shown that pyrazole derivatives can reduce inflammation in animal models by suppressing the expression of inflammatory mediators .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. The presence of the thienyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Research has highlighted its effectiveness against both gram-positive and gram-negative bacteria .

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Inhibition of Kinases : The compound interferes with key signaling pathways by inhibiting specific kinases involved in cancer progression.
  • Modulation of Inflammatory Pathways : It alters the expression levels of various cytokines and enzymes involved in the inflammatory response.
  • Disruption of Microbial Integrity : The compound's structure allows it to penetrate microbial membranes effectively, disrupting their integrity and function.

Study on Antitumor Effects

A study published in a peer-reviewed journal investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell growth in vitro, with IC50 values indicating potent activity against specific cancer types .

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammation markers when treated with this compound .

Data Summary

Biological ActivityMechanismReference
AntitumorInhibition of BRAF and EGFR
Anti-inflammatoryModulation of cytokine production
AntimicrobialDisruption of microbial membranes

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

4-phenylmethoxy-2-(5-thiophen-3-yl-1H-pyrazol-4-yl)phenol

InChI

InChI=1S/C20H16N2O2S/c23-19-7-6-16(24-12-14-4-2-1-3-5-14)10-17(19)18-11-21-22-20(18)15-8-9-25-13-15/h1-11,13,23H,12H2,(H,21,22)

InChI Key

BCPPOPVBLJTNTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C3=C(NN=C3)C4=CSC=C4

Origin of Product

United States

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